1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one
Description
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is a brominated acetophenone derivative featuring a methoxy group at position 2, a nitro group at position 3, and a bromine atom at position 5 on the aromatic ring. This compound is of significant interest in organic synthesis due to its electron-withdrawing substituents (nitro and bromo) and electron-donating methoxy group, which influence its reactivity in substitution and coupling reactions. It serves as a precursor for pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
1-(5-bromo-2-methoxy-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5(12)7-3-6(10)4-8(11(13)14)9(7)15-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSWQZFTEOYXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one typically involves the bromination of 2-methoxy-3-nitroacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions produce amino derivatives.
- Oxidation reactions result in hydroxylated products.
Scientific Research Applications
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
The following analysis compares 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one with structurally related brominated acetophenones, focusing on substituent effects, synthesis, and applications.
Structural and Electronic Comparison
Key Observations :
- Electron-withdrawing groups (EWGs) like NO₂ and Br increase electrophilicity, favoring reactions such as Suzuki-Miyaura coupling.
- Positional isomerism (e.g., NO₂ at position 2 vs. 3) drastically alters reactivity. For example, 1-(5-Bromo-2-nitrophenyl)ethan-1-one (NO₂ at 2) is more reactive in SNAr reactions than the target compound .
Biological Activity
Overview
1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one is an organic compound characterized by the molecular formula . This compound features a bromine atom, a methoxy group, and a nitro group attached to a phenyl ring, along with an ethanone moiety. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and receptor binding studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the bromine and nitro groups enhances its ability to bind to active sites of enzymes or receptors, resulting in either inhibition or activation of various biological pathways. The methoxy group is believed to improve the compound's solubility and bioavailability, facilitating its interaction with cellular components.
Enzyme Inhibition
Research indicates that this compound is utilized in studying enzyme inhibition. The unique arrangement of functional groups allows it to interact selectively with enzymes, potentially leading to the development of new therapeutic agents targeting specific pathways.
Antiproliferative Effects
The compound has shown promise in antiproliferative studies. For instance, similar compounds have demonstrated significant activity against various cancer cell lines, highlighting the potential for this compound in cancer research and treatment strategies .
Comparative Analysis
A comparative analysis with similar compounds reveals that this compound possesses distinct properties due to its specific functional groups:
| Compound Name | Key Functional Groups | Notable Activity |
|---|---|---|
| This compound | Bromine, Methoxy, Nitro | Enzyme inhibition, Antiproliferative |
| 2-Bromo-1-(4-methoxy-3-nitrophenyl)ethan-1-one | Bromine, Methoxy | Less potent in enzyme inhibition |
| 1-(3-Dimethylamino-2-methoxyphenyl)ethanone | Dimethylamino, Methoxy | Different reactivity profile |
This table illustrates how the positioning and type of functional groups influence the biological activity of these compounds.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound. For example:
- Anticancer Properties : A study reported that certain nitro-containing compounds exhibited IC50 values ranging from 0.17–2.69 µM against chronic lymphocytic leukemia (CLL) cell lines. These findings suggest that modifications in structure can lead to enhanced biological activity against cancer cells .
- Enzyme Interaction : Another study indicated that compounds with similar structural motifs could effectively inhibit specific enzymes involved in cancer progression, suggesting potential therapeutic applications for this compound in drug development .
Q & A
Q. What are the common synthetic routes for 1-(5-Bromo-2-methoxy-3-nitrophenyl)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
-
Synthetic Routes :
- Friedel-Crafts Acylation : Introduce the acetyl group to a pre-functionalized bromo-methoxybenzene derivative.
- Sequential Functionalization : Start with 2-methoxyacetophenone, followed by bromination (using Br₂/FeBr₃ or NBS) and nitration (HNO₃/H₂SO₄).
- Protection/Deprotection Strategies : Use methoxy-group protection (e.g., methyl ether) during nitration to prevent demethylation .
-
Optimization Strategies :
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Strong C=O stretch at ~1680 cm⁻¹, nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹.
- Mass Spectrometry :
- Molecular ion peak at m/z 274 (C₉H₇BrNO₄⁺), with fragments at m/z 257 (loss of –OH) and 185 (loss of Br) .
Note : Purity is validated via HPLC (≥95% by area) using a C18 column (MeCN:H₂O = 70:30) .
Advanced Research Questions
Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX software resolve them?
Methodological Answer :
- Challenges :
- SHELX Workflow :
Q. How do competing substitution reactions influence regioselectivity in further functionalization?
Methodological Answer :
- Reactivity Hierarchy : Bromine (meta-directing) vs. nitro (para-directing) groups dictate regioselectivity.
- Case Study :
Q. Mechanistic Insight :
- Electrophilic Attacks : Nitro group directs incoming electrophiles to the para position (C-4), but steric hindrance from methoxy may favor C-6 .
Q. What strategies mitigate discrepancies in reported biological activity data for this compound?
Methodological Answer :
- Standardization :
- Purity Threshold : Use HPLC-validated samples (≥95%) to exclude impurity-driven artifacts .
- Assay Conditions : Control solvent (e.g., DMSO concentration ≤0.1% in cell-based assays).
- Data Reconciliation :
Example : Inconsistent cytotoxicity data (e.g., IC₅₀ = 10 μM vs. 50 μM) may stem from variations in cell lines (HeLa vs. MCF-7) or incubation times .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
